Cas no 72521-70-1 (2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI))
![2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI) structure](https://ko.kuujia.com/scimg/cas/72521-70-1x500.png)
72521-70-1 structure
상품 이름:2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI)
2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI)
- (E)-3-[(6R,6aS)-5-acetyl-4,6-dihydroxy-3-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide
- 3-(10-Acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyroolo(2,1-c)(1,4)benzodiazepin-2-yl)-2-propenamide (11R-(2(E),11alpha,11abeta))-
- 2-Propenamide, 3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyroolo(2,1-c)(1,4)benzodiazepin-2-yl)-, (11R-(2(E),11alpha,11abeta))-
- 72521-70-1
-
- 인치: InChI=1S/C18H19N3O5/c1-9-3-5-12-15(16(9)24)21(10(2)22)18(26)13-7-11(4-6-14(19)23)8-20(13)17(12)25/h3-6,8,13,18,24,26H,7H2,1-2H3,(H2,19,23)/b6-4+/t13-,18+/m0/s1
- InChIKey: YESLQEAWNWGSTH-DDTGXZNUSA-N
- 미소: CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2C(=O)C)O)C=CC(=O)N)O
계산된 속성
- 정밀분자량: 357.13257
- 동위원소 질량: 357.13247072g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 5
- 중원자 수량: 26
- 회전 가능한 화학 키 수량: 2
- 복잡도: 688
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -0.1
- 토폴로지 분자 극성 표면적: 124Ų
실험적 성질
- 밀도: 1.5
- 비등점: 792.9°C at 760 mmHg
- 플래시 포인트: 433.4°C
- 굴절률: 1.707
- PSA: 124.17
2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI) 관련 문헌
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
72521-70-1 (2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI)) 관련 제품
- 264622-72-2(1-(5,6-dimethoxy-1H-indol-2-yl)ethanone)
- 100380-73-2(1-(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one)
- 2138018-93-4(4-[1-(1,1-Difluoro-2-hydroxyethyl)triazol-4-yl]butanoic acid)
- 2227683-45-4(rac-2-(1R,2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentylacetic acid)
- 1396857-48-9(3-(2,5-dimethoxyphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide)
- 1638784-52-7((3S)-3-(difluoromethoxy)pyrrolidine)
- 1804670-35-6(2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-nitropyridine)
- 305374-33-8(N-3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl-4-methylbenzene-1-sulfonamide)
- 2171750-42-6(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4-difluorobutanoic acid)
- 2172103-75-0(3-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid)
추천 공급업체
Shanghai Xinsi New Materials Co., Ltd
골드 회원
중국 공급자
대량

Hebei Ganmiao New material Technology Co., LTD
골드 회원
중국 공급자
대량

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약

Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약
